Cas no 922660-45-5 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide structure
922660-45-5 structure
商品名:N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide
CAS番号:922660-45-5
MF:C27H19F2N3OS
メガワット:471.52107167244
CID:6064398
PubChem ID:40996212

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide
    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
    • 922660-45-5
    • F2515-2743
    • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
    • AKOS024655876
    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
    • インチ: 1S/C27H19F2N3OS/c28-21-14-22(29)25-23(15-21)34-27(31-25)32(17-18-8-7-13-30-16-18)26(33)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-16,24H,17H2
    • InChIKey: XFRPAILKRLFQHS-UHFFFAOYSA-N
    • ほほえんだ: C(N(C1=NC2=C(F)C=C(F)C=C2S1)CC1=CC=CN=C1)(=O)C(C1=CC=CC=C1)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 471.12168974g/mol
  • どういたいしつりょう: 471.12168974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 654
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 6

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2515-2743-5μmol
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2515-2743-20mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2515-2743-20μmol
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2515-2743-50mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2515-2743-5mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2515-2743-3mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2515-2743-40mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2515-2743-15mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2515-2743-1mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2515-2743-75mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
922660-45-5 90%+
75mg
$208.0 2023-05-16

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide 関連文献

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamideに関する追加情報

Recent Advances in the Study of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide (CAS: 922660-45-5)

The compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide (CAS: 922660-45-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole and diphenylacetamide scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggests that 922660-45-5 exhibits high affinity for certain kinase enzymes, which play a critical role in cellular signaling pathways. This binding affinity has been corroborated through in vitro assays and molecular docking studies, highlighting the compound's potential as a kinase inhibitor. Researchers are particularly interested in its selectivity profile, as minimizing off-target effects is crucial for therapeutic development.

In addition to its kinase inhibitory activity, recent studies have explored the compound's pharmacokinetic properties. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to assess its metabolic stability, plasma protein binding, and bioavailability. These studies have revealed that 922660-45-5 possesses favorable pharmacokinetic characteristics, including moderate plasma half-life and good tissue penetration, making it a viable candidate for further development.

Another significant advancement in the research of 922660-45-5 is its application in preclinical disease models. Recent publications have reported its efficacy in animal models of inflammatory and neurodegenerative diseases. For instance, in a murine model of neuroinflammation, the compound demonstrated a marked reduction in pro-inflammatory cytokines and improved cognitive function. These findings underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.

Despite these promising results, challenges remain in the development of 922660-45-5. Issues such as synthetic scalability, formulation stability, and long-term toxicity need to be addressed. Current research efforts are directed towards optimizing the synthetic route to improve yield and purity, as well as conducting comprehensive toxicological studies to ensure safety. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, the compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide (CAS: 922660-45-5) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity and pharmacokinetic properties, make it a molecule of significant interest. Continued research and development efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its path to clinical application.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.